Benzyl alcohol + Hex-Pen
Description
Benzyl alcohol (C₇H₈O) is a colorless, aromatic alcohol with a mild, pleasant odor, widely used as a solvent, preservative, and intermediate in pharmaceuticals, cosmetics, and chemical synthesis . Its structure comprises a hydroxyl group attached to a benzene ring, enabling versatile reactivity, particularly in oxidation reactions to form benzaldehyde (C₆H₅CHO), a key intermediate for dyes, fragrances, and pharmaceuticals . Recent advancements in catalytic oxidation, such as platinum nanoparticles supported on carbon hybrids (Pt@CHs), have improved the efficiency and sustainability of benzyl alcohol oxidation under mild conditions (80°C, molecular oxygen), achieving yields up to 99% .
Properties
Molecular Formula |
C18H26O10 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-phenylmethoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C18H26O10/c19-8-18(24)9-27-17(15(18)23)26-7-11-12(20)13(21)14(22)16(28-11)25-6-10-4-2-1-3-5-10/h1-5,11-17,19-24H,6-9H2 |
InChI Key |
NJMQSVWMCODQIP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(O1)OCC2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)O)O)(CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Icariside F2 typically involves the hydrolysis of its parent compound, icariin. One common method is enzymatic hydrolysis using β-dextranase. The reaction is carried out in a biphase system consisting of propyl acetate and HAc-NaAc buffer (pH 4.5) at 60°C for 40 minutes. This method ensures high conversion rates and efficient extraction of Icariside F2 .
Industrial Production Methods: Industrial production of Icariside F2 follows similar principles but on a larger scale. The use of recyclable and integrated biphase enzymatic hydrolysis systems is preferred due to their efficiency and cost-effectiveness. This method allows for the repeated use of enzyme solutions, maintaining high conversion rates even after multiple cycles .
Chemical Reactions Analysis
Structural Context
Benzyl alcohol + Hex-Pen (C₁₈H₂₆O₁₀) is a composite molecule combining benzyl alcohol (C₆H₅CH₂OH) with a hexose-derived component (Hex-Pen). Its IUPAC name is 2-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-phenylmethoxyoxane-3,4,5-triol . This structure suggests potential for reactions involving hydroxyl groups, aromatic rings, and glycosidic bonds.
Oxidation
Benzyl alcohol undergoes oxidation to form benzaldehyde and benzoic acid via hydroxyl radical (OH- ) initiation . For the composite molecule:
-
Hydroxybenzyl alcohol (HBA) may form via OH- addition to the aromatic ring, followed by hydrogen abstraction .
-
Benzaldehyde is a primary oxidation product, with branching fractions influenced by environmental conditions .
-
Secondary oxidation products include catechol and dihydroxybenzyl alcohol , indicating further OH- attack on oxygenated intermediates .
| Reaction Type | Products | Key Observations |
|---|---|---|
| Oxidation (OH- ) | HBA, Benzaldehyde | HBA branching fraction: ~36% |
| Secondary Oxidation | Catechol, Dihydroxybenzyl alcohol | Rapid partitioning into aerosols |
Esterification
Benzyl alcohol reacts with carboxylic acids to form esters, a common reaction for aromatic alcohols . For this compound:
-
Glycosidic bond cleavage could release benzyl alcohol, which may esterify with acidic components of Hex-Pen.
-
Example: Reaction with acetic acid could form benzyl acetate derivatives.
| Reaction Type | Products | Conditions/Reagents |
|---|---|---|
| Esterification | Benzyl esters (e.g., benzyl acetate) | Acid catalysts (e.g., H₂SO₄) |
Hydrolysis
If Hex-Pen contains glycosidic linkages, hydrolysis could break the molecule into simpler components:
-
Benzyl alcohol and hexose derivatives (e.g., glucose, fructose).
-
Enzymatic or acidic/basic conditions may facilitate cleavage .
| Reaction Type | Products | Conditions/Reagents |
|---|---|---|
| Hydrolysis | Benzyl alcohol, Hexose derivatives | Acid/base catalysts, enzymes |
Reduction
Benzyl alcohol can be reduced to toluene using strong reducing agents (e.g., LiAlH₄) . For the composite molecule:
-
Reduction may convert hydroxyl groups to hydrogen atoms, though steric hindrance from Hex-Pen could limit reactivity.
| Reaction Type | Products | Conditions/Reagents |
|---|---|---|
| Reduction | Toluene derivatives | LiAlH₄, catalytic hydrogenation |
Ritter Reaction
Benzyl alcohol reacts with nitriles (e.g., acrylonitrile) to form amides . If Hex-Pen contains nitrile groups:
-
N-Benzylacrylamide analogs could form via substitution.
| Reaction Type | Products | Conditions/Reagents |
|---|---|---|
| Ritter Reaction | Substituted amides | Nitriles, acidic conditions |
Research Findings and Insights
-
Oxidation Dynamics : Benzyl alcohol’s oxidation products (e.g., HBA, benzaldehyde) are precursors to secondary organic aerosols, with yields influenced by NO concentrations . For this compound, similar pathways may contribute to atmospheric chemistry.
-
Toxicity and Safety : While benzyl alcohol is generally safe in cosmetics (<5% concentration), its oxidation products (e.g., benzoic acid) require careful handling . Hex-Pen’s role in modulating toxicity remains understudied.
-
Mechanistic Studies : The Cannizzaro reaction (disproportionation of non-enolizable aldehydes) may not apply directly but highlights benzyl alcohol’s reactivity under basic conditions .
Scientific Research Applications
Chemistry:
- Used as a precursor for synthesizing other bioactive compounds.
- Studied for its unique chemical properties and reactivity.
Biology:
- Investigated for its role in modulating cellular processes such as apoptosis and autophagy.
- Used in studies related to cell cycle regulation and cancer biology .
Medicine:
- Explored for its anticancer properties, particularly in inducing apoptosis and inhibiting proliferation in cancer cells.
- Studied for its neuroprotective effects in conditions like Alzheimer’s disease and ischemic stroke .
Industry:
- Potential applications in the development of new pharmaceuticals and nutraceuticals.
- Used in the formulation of herbal supplements and traditional medicines .
Mechanism of Action
Icariside F2 exerts its effects through various molecular targets and pathways:
Apoptosis Induction: It promotes apoptosis in cancer cells by activating caspases and increasing the Bax/Bcl-2 ratio.
Autophagy Regulation: It modulates autophagy through pathways such as PI3K/AKT/mTOR and ROS/GSK-3β/mitochondrial pathways.
Anti-inflammatory Effects: It reduces inflammation by inhibiting the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.
Comparison with Similar Compounds
Research Findings and Industrial Implications
Catalytic Performance of Pt@CHs
- Reusability : Pt@CHs retains >95% activity after three cycles, outperforming traditional catalysts like Mn–Ni hydroxides .
- Solvent Effects : Adding water to toluene solvents enhances benzyl alcohol conversion but risks forming benzic acid byproducts .
- Alkali Promotion : KOH (1.5 mmol) boosts yields to 99%, while reactions without alkali yield <16% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
